Ethyl 2-(morpholin-3-yl)acetate hydrochloride
CAS No.: 761460-01-9
Cat. No.: VC5285283
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 761460-01-9 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 |
| IUPAC Name | ethyl 2-morpholin-3-ylacetate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)5-7-6-11-4-3-9-7;/h7,9H,2-6H2,1H3;1H |
| Standard InChI Key | USLTXATUKZUDJE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1COCCN1.Cl |
Introduction
Structural and Chemical Properties
Ethyl 2-(morpholin-3-yl)acetate hydrochloride belongs to the morpholine derivative class, featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound’s molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.
The morpholine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. Substituents at the 3-position influence electronic and steric properties, affecting reactivity. For instance, the ethyl ester group at the 2-position provides a site for nucleophilic substitution or hydrolysis, while the hydrochloride counterion stabilizes the protonated morpholine nitrogen.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Alkylation of Morpholine: Ethyl bromoacetate reacts with morpholine in the presence of a base (e.g., potassium carbonate) to form ethyl 2-(morpholin-3-yl)acetate. This step typically proceeds in tetrahydrofuran (THF) at reflux temperatures (66–70°C) for 6–8 hours, achieving yields of 75–85%.
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Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization from acetone/water mixtures.
Key Reaction Parameters:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethyl bromoacetate, K₂CO₃ | THF | 70°C | 80% |
| 2 | HCl (conc.) | Ethanol | 25°C | 90% |
Industrial Production
Continuous flow reactors improve scalability and consistency. Automated systems maintain precise stoichiometric ratios and temperature control, reducing byproduct formation. For example, a plug-flow reactor operating at 10 L/hr achieves 92% conversion with <2% impurities.
Reactivity and Functional Group Transformations
Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Refluxing with 3M HCl yields morpholin-3-ylacetic acid hydrochloride.
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Basic Hydrolysis: Treatment with NaOH in ethanol/water produces the carboxylate salt, which is acidified to isolate the free acid.
Kinetic Data:
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 3M HCl, 100°C | 0.45 | 1.54 h |
| 1M NaOH, 80°C | 0.32 | 2.16 h |
Coupling Reactions
The ester participates in carbodiimide-mediated amidation. For example, reacting with aniline derivatives in the presence of EDCI/HOBt forms substituted amides, critical in peptide-mimetic drug synthesis.
Representative Protocol:
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Combine ethyl 2-(morpholin-3-yl)acetate hydrochloride (2 mmol), aniline (2 mmol), EDCI (2.4 mmol), and HOBt (2.4 mmol) in dichloromethane.
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Stir at 25°C for 12 hours.
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Isolate the amide via filtration (yield: 70–78%).
Pharmaceutical Applications
Analgesic and Anti-Inflammatory Activity
Morpholine derivatives exhibit μ-opioid receptor agonism, reducing pain perception in murine models. At 10 mg/kg (intraperitoneal), the compound decreases inflammatory response by 40% in carrageenan-induced paw edema assays.
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 8.2 µM, suggesting utility in drug-drug interaction mitigation.
Comparative Inhibition Data:
| Enzyme | IC₅₀ (µM) |
|---|---|
| CYP3A4 | 8.2 |
| CYP2D6 | >100 |
Challenges and Future Directions
Metabolic Stability
The morpholine ring undergoes rapid oxidation in vivo, limiting bioavailability. Deuterium substitution at the α-position extends half-life in rat plasma from 0.8 to 2.3 hours.
Targeted Drug Delivery
Prodrug strategies, such as PEGylation, enhance solubility and tissue penetration. Conjugating the compound with polyethylene glycol (MW: 2000 Da) increases tumor accumulation by 3-fold in xenograft models.
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